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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ST 1535's selectivity for the adenosine A2A

receptor against other adenosine receptor subtypes and in relation to other known A2A

antagonists. The information presented is supported by experimental data from in vitro studies.

Executive Summary
ST 1535 is a potent and preferential antagonist of the human A2A adenosine receptor.

Radioligand binding and functional assays demonstrate its high affinity for the A2A receptor,

with significantly lower affinity for other adenosine receptor subtypes, particularly the A1

receptor. When compared to other A2A antagonists such as SCH 58261 and KW 6002, ST
1535 exhibits a distinct selectivity profile, showing potent A2A antagonism with some activity at

the A1 receptor.

Comparative Selectivity Data
The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of ST
1535 and other reference compounds for human adenosine receptor subtypes. This data is

derived from studies using Chinese Hamster Ovary (CHO) cells transfected with the respective

human adenosine receptors.
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Compound Receptor Subtype
Binding Affinity (Ki,
nM)

Functional
Antagonism (IC50,
nM)

ST 1535 A2A 9.2[1] 353[1][2]

A1 85[1] 510[1][2]

A3 >1000[1] No effect[1]

SCH 58261 A2A - Potent Inhibition

A1 - No effect

A2B - No effect

A3 - No effect

KW 6002 A2A - Potent Inhibition

A2B - Potent Inhibition

A1 - No effect

A3 - No effect

Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor, a Gs protein-coupled receptor, by an agonist initiates a signaling

cascade that results in the production of intracellular cyclic AMP (cAMP). This pathway is a key

target for antagonists like ST 1535.
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Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Validating Receptor
Selectivity
The selectivity of compounds like ST 1535 is typically validated through a series of in vitro

assays. The general workflow involves expressing the target receptors in a cell line, followed by

binding and functional assays.
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Figure 2: Experimental Workflow for Receptor Selectivity Validation.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of ST
1535's A2A receptor selectivity.
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Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of ST 1535 for different human adenosine

receptor subtypes.

Materials:

CHO cells stably transfected with human A1, A2A, or A3 adenosine receptors.

Membrane preparation buffer: Tris-HCl 50 mM, pH 7.4.

Radioligands: [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1), [3H]AB-MECA (for A3).

Non-specific binding control: Unlabeled adenosine agonists (e.g., NECA).

ST 1535 and other test compounds.

Glass fiber filters.

Scintillation counter.

Protocol:

Membrane Preparation:

Harvest transfected CHO cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

The final pellet is resuspended in buffer and protein concentration is determined.

Binding Assay:

Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the

appropriate radioligand and varying concentrations of the competing compound (e.g., ST
1535).
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For A2A receptor binding, incubate with [3H]CGS 21680 (e.g., 20 nM) for 60 minutes at

25°C.

To determine non-specific binding, a high concentration of an unlabeled agonist (e.g., 10

µM NECA) is added.

The incubation is terminated by rapid filtration through glass fiber filters, followed by

washing with ice-cold buffer to remove unbound radioligand.

Data Analysis:

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of the competing ligand that inhibits 50% of the specific radioligand

binding (IC50) is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

cAMP Functional Assays
Objective: To determine the functional antagonist potency (IC50) of ST 1535 at different human

adenosine receptor subtypes.

Materials:

CHO cells stably transfected with human A1, A2A, or A2B adenosine receptors.

Assay medium (e.g., DMEM).

Adenosine deaminase.

Phosphodiesterase inhibitor (e.g., rolipram).

Agonists: NECA (for A2A and A2B), CHA (for A1).

Forskolin (to stimulate cAMP production in A1 assays).
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ST 1535 and other test compounds.

cAMP assay kit (e.g., LANCE cAMP kit).

Protocol:

Cell Preparation:

Plate the transfected CHO cells in 96-well plates and allow them to adhere overnight.

Wash the cells with assay medium and pre-incubate with adenosine deaminase (to

degrade endogenous adenosine) and a phosphodiesterase inhibitor (to prevent cAMP

degradation).

Functional Assay:

For A2A and A2B receptors (Gs-coupled): Add varying concentrations of the antagonist

(e.g., ST 1535) followed by a fixed concentration of the agonist (e.g., 100 nM NECA) to

stimulate cAMP production.

For A1 receptors (Gi-coupled): Add varying concentrations of the antagonist, followed by a

fixed concentration of forskolin (to induce cAMP production) and then a fixed concentration

of the agonist (e.g., 100 nM CHA) to inhibit the forskolin-stimulated cAMP accumulation.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

The concentration of the antagonist that causes a 50% inhibition of the agonist-induced

effect on cAMP levels (IC50) is determined using non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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